2,2-Dimethyloxirane

Overview

Description

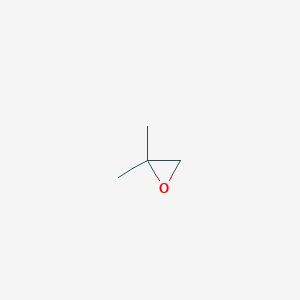

2,2-Dimethyloxirane (CAS 558-30-5), also known as isobutylene oxide, is a three-membered cyclic ether characterized by a strained oxirane ring with two methyl substituents at the C2 position. Its molecular formula is C₄H₈O, with a molecular weight of 72.11 g/mol and a boiling point of 51–52°C . The compound is synthesized via Wittig cyclization involving triethyl phosphonoacetate or through epoxidation of alkenes using catalysts like dimethyldioxirane (DMDO) . It serves as a key intermediate in pharmaceuticals, polymers, and specialty chemicals .

The strained oxirane ring renders this compound highly reactive, particularly in acid-catalyzed ring-opening reactions. For instance, protonation of the oxygen atom weakens the C–O bond, leading to nucleophilic attack at the tertiary carbon and formation of 2-methylpropan-1,2-diol .

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethyloxirane is the radical cations (RCs) . These RCs are stabilized in irradiated frozen solutions of this compound . The role of these RCs is crucial in the transformation pathways of this compound .

Mode of Action

This compound interacts with its targets, the RCs, through a process of C–C bond cleavage in the oxirane ring . This interaction results in the formation of ring-open RCs . Upon the action of light, these ring-open RCs undergo an intramolecular hydrogen atom transfer , resulting in the formation of distonic RCs .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transformation of RCs. The structure of matrix-stabilized RCs influences the pathways and efficiencies of their transformations . Depending on the structure of the RCs of alkylsubstituted oxiranes, different transformation channels become involved .

Result of Action

The result of this compound’s action is the formation of distonic RCs . These are formed upon the intramolecular hydrogen atom transfer from one of the methyl groups to the methylene group . This process is characterized by the predominant localization of spin density on the carbon atom of the methylene group and the predominant localization of charge density on the tertiary carbon atom .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light . For instance, the X-ray irradiation of this compound in freonic matrices at 77 K results in the trapping of a cyclic radical cation form . The transformations are reversed upon subsequent warming of the sample . The action of light also plays a significant role in the transformation of ring-open RCs to distonic RCs .

Biochemical Analysis

Cellular Effects

The cellular effects of 2,2-Dimethyloxirane are not well-documented. It is known that epoxides, the class of compounds to which this compound belongs, can have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that epoxides, the class of compounds to which this compound belongs, can exert their effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that upon X-ray irradiation of this compound in freonic matrices at 77 K, a cyclic form of the radical cation is stabilized, which transforms into a distonic C-centered radical cation under the action of light .

Metabolic Pathways

It is known that epoxides, the class of compounds to which this compound belongs, can be involved in various metabolic pathways .

Biological Activity

2,2-Dimethyloxirane, commonly known as 2-MEP, is an epoxide compound characterized by a three-membered cyclic ether structure. Its unique chemical properties and potential biological activities have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is an epoxide with the molecular formula CHO. The compound exhibits significant ring strain due to its three-membered structure, which influences its reactivity and biological interactions. It is known to undergo acid-catalyzed ring cleavage, leading to the formation of tertiary alcohols such as tert-butyl alcohol .

Toxicological Studies

Research indicates that this compound has notable toxicological properties. A study on alkylating agents demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various neoplastic cell lines. The mechanism involves the formation of reactive intermediates that can interact with DNA, leading to mutagenic effects .

Metabolic Pathways

According to the Human Metabolome Database (HMDB), this compound has been detected in certain herbs and spices but remains largely unquantified in biological systems. This suggests potential metabolic pathways that may involve its transformation into other biologically active metabolites .

Case Study 1: Anticancer Activity

A comparative study of alkylating agents highlighted the biological activity of this compound as an antineoplastic agent. The study found that it exhibited significant cytotoxic effects on murine models with induced neoplasms. The compound's ability to alkylate DNA was identified as a critical factor in its anticancer activity .

Case Study 2: Environmental Impact

Research on the environmental behavior of epoxides indicated that this compound could act as a potential biomarker for the consumption of certain foods. Its detection in food matrices suggests that it may have implications for dietary exposure and subsequent biological effects in humans .

| Property | Value |

|---|---|

| ΔH f (kJ/mol) | -46.320 ± 0.230 |

| ΔH red (kJ/mol) | -41.3 ± 0.6 |

| Boiling Point (°C) | Not specified |

This table summarizes key thermochemical properties of this compound derived from calorimetric studies .

Table 2: Biological Effects of Alkylating Agents

| Compound | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | Varies by cell line | DNA alkylation |

| Nitrogen Mustard Compounds | Varies by cell line | DNA cross-linking |

This table compares the cytotoxic effects of various alkylating agents, including this compound .

Scientific Research Applications

Chemical Properties and Reactivity

2,2-Dimethyloxirane features a three-membered oxirane ring with two methyl groups attached to the carbon atoms. Its unique structure imparts specific reactivity that makes it valuable in synthetic chemistry.

Polymerization

Cationic and Anionic Polymerization:

- Cationic Polymerization: this compound can undergo cationic polymerization where the less substituted carbon is attacked by a nucleophile, leading to ring opening and subsequent polymer formation. This mechanism results in the production of poly(this compound) with desirable properties for various applications .

- Anionic Polymerization: In anionic polymerization, nucleophilic attack occurs at the more substituted carbon, producing different polymer structures. This versatility allows for the tailoring of polymer characteristics for specific uses .

Specialty Chemicals

This compound serves as an intermediate in the synthesis of specialty chemicals. Its ability to participate in nucleophilic substitution reactions enables the formation of various derivatives used in industrial applications. For instance:

- Synthesis of Fine Chemicals: It is used to synthesize pharmaceuticals and agrochemicals through selective functionalization.

Modification of Biomolecules

In biochemistry, this compound is employed to modify biomolecules for studying biological processes. Its epoxide functionality allows it to react selectively with nucleophilic sites in proteins and nucleic acids:

- Bioconjugation: The compound can be used to create bioconjugates that help in understanding protein interactions and enzyme mechanisms .

Catalytic Transformations

Research has shown that this compound can undergo transformations on aluminosilicate catalysts under varying conditions. These studies have provided insights into its reactivity patterns and potential applications in catalysis:

- Catalyst Structure Impact: Different aluminosilicates (e.g., HZSM-5) were evaluated for their effectiveness in facilitating reactions involving this compound. The results indicated that catalyst structure significantly influences reaction pathways and product distribution .

Hydrolysis Studies

Another significant area of research involves the hydrolysis of this compound using dilute acids or enzymatic processes:

- Enzymatic Hydrolysis: Studies demonstrated that microsomal epoxide hydratase effectively hydrolyzes this compound, yielding useful products that can be further utilized in synthetic pathways .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for producing fine chemicals and polymers | Versatile reactivity allows for diverse derivatives |

| Biochemical Modification | Used for modifying proteins and nucleic acids | Important tool for studying biomolecular interactions |

| Catalytic Transformations | Studied on various aluminosilicates to understand reactivity | Catalyst structure significantly affects outcomes |

| Hydrolysis Reactions | Hydrolyzed by acids or enzymes to yield useful products | Effective enzymatic hydrolysis observed |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for obtaining 2,2-dimethyloxirane in high purity for laboratory use?

- Methodology :

- Route 1 : Direct epoxidation of isobutylene using peracid catalysts (e.g., mCPBA) yields this compound with ~98% efficiency. This method avoids isomerization byproducts .

- Route 2 : Dehydrochlorination of 1-chloro-2-methyl-2-propanol under basic conditions (e.g., NaOH/EtOH) achieves ~89% yield. Note that distillation under reduced pressure is critical to separate isomers (e.g., 1-chloro-2-methyl-2-propanol) and minimize decomposition .

- Validation : Purity is confirmed via H NMR (e.g., δ 1.91 ppm for methyl groups) and gas chromatography .

Q. How can the regioselectivity of nucleophilic ring-opening reactions of this compound be experimentally determined?

- Methodology :

- Acid-catalyzed reactions (e.g., HSO/HO) favor attack at the more substituted carbon due to carbocation stability. For example, hydrolysis yields 2-methylpropane-1,2-diol exclusively .

- Anionic mechanisms (e.g., NaCN/THF) may show mixed regioselectivity. Use C NMR to track nucleophile attachment sites and HPLC to quantify product ratios .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

- Methodology :

- H NMR : Methyl groups appear as a singlet at δ 1.91 ppm; the oxirane ring protons resonate at δ 4.13 ppm (s) .

- ECD Spectroscopy : Gas-phase ECD spectra (200–300 nm) correlate with ADC(2)/CC2 computational models to confirm enantiomeric purity. Key transitions include n→σ* and σ→σ* excitations .

- Rotational Spectroscopy : Microwave spectra (e.g., 12–40 GHz) identify torsional modes and internal rotation barriers (e.g., V = 11.3 kJ/mol) .

Advanced Research Questions

Q. What computational methods are used to model the thermochemical properties of this compound, and how do they compare with experimental data?

- Methodology :

- B3LYP/6-31G *: Predicts heat capacity (C) values with ~4% deviation from experimental data. Scaling factors (e.g., 0.9613) improve accuracy for gas-phase studies .

- ADF Software : Density functional theory (DFT) with STO basis functions calculates Gibbs free energy and entropy. Compare results with calorimetric data (e.g., ΔH° = -238 kJ/mol) to validate models .

Q. How do internal rotation barriers and torsional dynamics influence the rotational spectrum of this compound?

- Methodology :

- Microwave Spectroscopy : Analyze splittings in torsional excited states (e.g., v and v) to derive potential parameters (e.g., V = 11.3 kJ/mol, V = -90.6 cm) .

- Ab Initio Calculations : Use MP2/cc-pVTZ to model methyl group interactions. Compare with experimental barriers to assess steric effects .

Q. What strategies address contradictions in reported C values between experimental and computational studies for this compound?

- Methodology :

Comparison with Similar Compounds

Comparative Analysis with Similar Epoxides

Structural and Electronic Properties

Table 1: Structural Parameters of Selected Epoxides

| Compound | C–O Bond Length (Å) | Charge on Oxygen (Natural Population Analysis) | Steric Hindrance |

|---|---|---|---|

| Oxirane (unsubstituted) | 1.437 | −0.104 (ring carbons) | Low |

| 2-Methyloxirane | 1.442 | +0.086 (ring carbons) | Moderate |

| 2,2-Dimethyloxirane | 1.446 | +0.252 (ring carbons) | High |

| Cyclohexene Oxide | 1.448* | −0.085 (estimated) | Very High |

*Data derived from computational studies .

Key Observations:

- Hyperconjugation vs. Steric Effects: Methyl substitution in this compound slightly elongates the C–O bond (1.446 Å vs. 1.437 Å in oxirane), suggesting weak hyperconjugation between methyl C–H σ bonds and the oxygen lone pairs. However, steric crowding dominates, as evidenced by longer C–Cmethyl bonds compared to monosubstituted analogs .

- Electrostatic Stabilization : Alkyl substitution increases positive charge on ring carbons (+0.252 in this compound vs. −0.104 in oxirane), enhancing electrostatic stabilization with the negatively charged oxygen .

Reactivity in CO₂ Cycloaddition Reactions

Table 2: Catalytic Performance in CO₂/Epoxide Cycloaddition

Key Observations:

- Steric Hindrance : Bulky substituents (e.g., 2,2-dimethyl and cyclohexene oxide) reduce yields due to hindered nucleophilic attack by chloride ions on the epoxide ring .

- Catalyst Specificity : Bifunctional catalysts like Zn-NPClH show higher efficiency for terminal epoxides (e.g., epichlorohydrin) compared to disubstituted derivatives .

Acid-Catalyzed Ring-Opening Mechanisms

Mechanistic Comparison:

- This compound : Protonation of oxygen induces preferential cleavage at the tertiary carbon (C2) due to stabilization of the carbocation intermediate by two methyl groups (+I effect). This yields 2-methylpropan-1,2-diol .

- Unsubstituted Oxirane : Ring-opening occurs with equal probability at either carbon, forming ethylene glycol derivatives .

- 2-Methyloxirane : Intermediate steric hindrance leads to mixed regioselectivity, though attack at the secondary carbon is slightly favored .

Comparison with Thiirane Analogs

Table 3: Potential Barriers (V₂) for Internal Rotation

| Compound | V₂ (kJ/mol) |

|---|---|

| This compound | −1.08 |

| 2,2-Dimethylthiirane | −1.26 |

| Oxirane (unsubstituted) | −0.424 |

Key Observations:

- The larger |V₂| of 2,2-dimethylthiirane compared to its oxirane analog (−1.26 vs. −1.08 kJ/mol) reflects stronger steric and electronic interactions in sulfur-containing rings .

Properties

IUPAC Name |

2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELKGHVAFRCJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-10-4 | |

| Record name | Oxirane, 2,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7060330 | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

58 mg/mL at 20 °C | |

| Record name | 2,2-Dimethyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

387.0 [mmHg] | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-30-5 | |

| Record name | Isobutylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENEOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ14MJ1WG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Dimethyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.